molecular formula C20H25N10O10P B1141588 Adenylyl-(3'-5')-adenosine CAS No. 102029-96-9

Adenylyl-(3'-5')-adenosine

Cat. No.: B1141588
CAS No.: 102029-96-9
M. Wt: 596.4 g/mol
InChI Key: UYSXBCQACJTYFS-UHFFFAOYSA-N
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Description

Adenylyl-(3’-5’)-adenosine, also known as cyclic adenosine monophosphate, is a crucial second messenger in various biological processes. It plays a pivotal role in intracellular signal transduction, regulating numerous physiological responses such as metabolism, gene transcription, and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenylyl-(3’-5’)-adenosine typically involves the cyclization of adenosine triphosphate (ATP) under the influence of adenylyl cyclase enzymes. This reaction requires specific conditions, including the presence of magnesium ions and optimal pH levels to facilitate the conversion.

Industrial Production Methods: Industrial production of Adenylyl-(3’-5’)-adenosine often employs recombinant DNA technology to produce adenylyl cyclase enzymes in large quantities. These enzymes are then used to catalyze the conversion of ATP to Adenylyl-(3’-5’)-adenosine under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Adenylyl-(3’-5’)-adenosine undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by phosphodiesterases, leading to the formation of adenosine monophosphate.

    Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.

    Substitution: Involving the replacement of functional groups, typically in synthetic analogs.

Common Reagents and Conditions:

    Hydrolysis: Requires phosphodiesterase enzymes and water.

    Oxidation: May involve oxidizing agents like hydrogen peroxide.

    Substitution: Often uses nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products:

    Hydrolysis: Produces adenosine monophosphate.

    Oxidation and Reduction: Can yield various oxidized or reduced forms of the compound.

    Substitution: Results in modified analogs with different functional groups.

Scientific Research Applications

Adenylyl-(3’-5’)-adenosine is extensively used in scientific research due to its role as a second messenger. Its applications include:

    Chemistry: Studying signal transduction pathways and enzyme kinetics.

    Biology: Investigating cellular responses to hormones and neurotransmitters.

    Medicine: Exploring its role in disease mechanisms and potential therapeutic targets.

    Industry: Used in the development of biosensors and diagnostic tools.

Mechanism of Action

Adenylyl-(3’-5’)-adenosine exerts its effects by activating protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of various target proteins. This phosphorylation cascade regulates numerous cellular processes, including metabolism, gene expression, and cell cycle progression.

Comparison with Similar Compounds

  • Adenylyl-(3’-5’)-uridine 3’-monophosphate
  • Guanosine 3’,5’-cyclic monophosphate
  • Cytidine 3’,5’-cyclic monophosphate

Uniqueness: Adenylyl-(3’-5’)-adenosine is unique due to its specific role in activating PKA and its widespread involvement in various physiological processes. Its ability to act as a second messenger in multiple signaling pathways distinguishes it from other similar compounds.

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSXBCQACJTYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10O10P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293698
Record name Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-46-0, 102029-96-9
Record name NSC91555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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